molecular formula C12H16ClN3O2 B1519456 2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide CAS No. 1098347-71-7

2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B1519456
CAS No.: 1098347-71-7
M. Wt: 269.73 g/mol
InChI Key: UZZTXPVHGVWKKN-UHFFFAOYSA-N
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Description

2-Chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a morpholin-4-yl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the morpholin-4-yl group and the pyridin-3-yl moiety. These components are then combined through a series of reactions, including nucleophilic substitution and acylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which 2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide

  • 2-chloro-6-(morpholin-4-yl)benzaldehyde

  • N-(Chloroacetyl)morpholine

Uniqueness: 2-Chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide is unique due to its specific structural features, which include the pyridin-3-yl group and the morpholin-4-yl group

Properties

IUPAC Name

2-chloro-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c13-7-12(17)15-9-10-1-2-11(14-8-10)16-3-5-18-6-4-16/h1-2,8H,3-7,9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZTXPVHGVWKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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